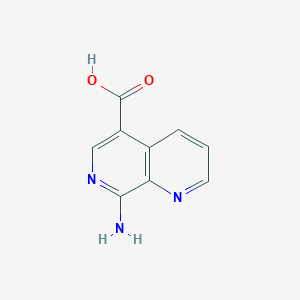

8-Amino-1,7-naphthyridine-5-carboxylic acid

Description

8-Amino-1,7-naphthyridine-5-carboxylic acid is a heterocyclic organic compound featuring a naphthyridine core (a bicyclic structure comprising two fused pyridine rings) substituted with an amino group at position 8 and a carboxylic acid group at position 3.

Properties

IUPAC Name |

8-amino-1,7-naphthyridine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-7-5(2-1-3-11-7)6(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQZSWAYGJGRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2C(=O)O)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adaptation of 1,8-Naphthyridine Synthesis

The gram-scale synthesis of 1,8-naphthyridines using choline hydroxide (ChOH) in water offers insights for 1,7-naphthyridine derivatives. By substituting the aminopyridine substrate (e.g., 3-amino-2-pyridinecarboxylic acid), Friedlander condensation with active methylene carbonyls (e.g., ethyl acetoacetate) could form the target compound.

Catalytic Mechanism and Optimization

ChOH acts as a bifunctional catalyst, enabling hydrogen bonding with reactants to lower activation energy. Reaction conditions (50°C, 6 h) in water achieve near-quantitative yields for 1,8-naphthyridines, suggesting potential for 1,7 analogs with modified substrates.

Doebner Reaction with Electron-Donating Substrates

Substrate Activation for Cyclization

The Doebner reaction traditionally employs 2-aminopyridines with electron-donating groups (e.g., -OH, -NH₂) at position 6 to activate C-3 for cyclization. For 8-amino-1,7-naphthyridine-5-carboxylic acid, 6-hydroxy-2-aminopyridine reacts with benzalpyruvic acid under acidic conditions to form the naphthyridine ring.

Yield Improvements via Preformed Aldehydes

Preforming the aldehyde component (e.g., benzalpyruvic acid) increases yield by minimizing side reactions. This method achieves 70–80% yield but requires precise control over stoichiometry and temperature.

Cyanamide-Mediated Cyclocondensation

One-Pot Synthesis Approach

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-Step Synthesis | Boc₂O, LiBF₄, acrylate esters | THF, 50–80°C | 85–95% | High regioselectivity | Sensitive reagents, multi-step |

| Friedlander | ChOH, active methylene | H₂O, 50°C | >90%* | Green solvent, scalable | Requires substrate adaptation |

| Doebner | Benzalpyruvic acid | Acidic, reflux | 70–80% | Simple setup | Moderate yields |

| Cyanamide | Cyanamide, dicarbonyls | High temperature | N/A | One-pot potential | Undocumented optimization |

*Reported for 1,8-naphthyridines; theoretical for 1,7 analogs.

Mechanistic Insights and Spectral Validation

Chemical Reactions Analysis

Types of Reactions: 8-Amino-1,7-naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Often used to reduce nitro groups to amino groups.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated naphthyridines .

Scientific Research Applications

Chemical Properties and Structure

8-Amino-1,7-naphthyridine-5-carboxylic acid is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H7N3O2

- Molecular Weight : 189.17 g/mol

This compound features a naphthyridine ring structure, which is known for its diverse biological activities.

Antimicrobial Properties

The compound has shown promising results in antimicrobial studies. Various derivatives of naphthyridine have been synthesized and evaluated for their antibacterial activity against a range of pathogens:

- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing efficacy comparable to established antibiotics like ciprofloxacin .

- Resistance to Multidrug Strains : Some derivatives have demonstrated effectiveness against multidrug-resistant strains of bacteria. For example, studies have highlighted the activity of synthesized compounds against ciprofloxacin-resistant strains, indicating their potential as alternatives in treating resistant infections .

Anticancer Potential

The anticancer properties of this compound derivatives have also been explored extensively:

- Mechanisms of Action : Research suggests that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of naphthyridine contribute to their interaction with biological targets involved in cancer progression .

- Case Studies : In one study, a derivative was found to exhibit potent activity against human cancer cell lines, outperforming conventional chemotherapeutics in certain assays . Another investigation highlighted the compound's ability to reduce tumor growth in animal models, showcasing its potential for further development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving naphthyridine intermediates. The following table summarizes some notable derivatives and their biological activities:

Mechanism of Action

The mechanism by which 8-Amino-1,7-naphthyridine-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s anticancer properties are often linked to its ability to induce apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Key Observations

In contrast, the hydroxy variant (8-hydroxy-1,7-naphthyridine-5-carboxylic acid) may exhibit different solubility profiles due to its polar -OH group . The bromine substituent in 5-bromo-1,7-naphthyridine-3-carboxylic acid introduces a heavy atom effect, which could modify electronic properties and facilitate Suzuki-Miyaura coupling reactions in synthetic workflows .

Applications: While this compound lacks extensive documented applications, its brominated analog (5-bromo-1,7-naphthyridine-3-carboxylic acid) is cataloged as a synthetic intermediate, suggesting utility in constructing larger molecular architectures .

Biological Activity

8-Amino-1,7-naphthyridine-5-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its antiviral and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 189.17 g/mol. Its structure features a naphthyridine core with an amino group at the 8-position and a carboxylic acid group at the 5-position. This configuration enhances its reactivity and biological activity, particularly in interacting with metal ions and enzymes.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties, particularly against HIV. It has been shown to inhibit HIV-1 integrase, which is crucial for viral replication. This inhibition suggests its potential as a therapeutic agent in antiviral drug development.

Anticancer Activity

The compound also demonstrates significant cytotoxic effects against various cancer cell lines. Studies have reported that it induces apoptosis and inhibits cell proliferation through multiple mechanisms, including:

- Cell Cycle Arrest : It has been observed to arrest the cell cycle at the G2/M phase in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to DNA damage and triggering apoptotic pathways .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via ROS generation |

| HCT116 (Colon Cancer) | 10.3 | Cell cycle arrest at G2/M phase |

| A270 (Ovarian Carcinoma) | 15.0 | Inhibition of topoisomerases |

The biological activity of this compound can be attributed to its ability to interact with metal-dependent enzymes. By chelating essential metal ions, it disrupts critical biochemical pathways involved in both viral replication and cancer cell proliferation . Additionally, the compound's influence on gene expression related to metal ion metabolism suggests a broader role in cellular stress responses.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Study on HIV Inhibition : A study demonstrated that this compound effectively inhibited HIV-1 integrase activity in vitro, showing promise for further development as an antiviral agent.

- Anticancer Efficacy : In another study focusing on prostate cancer cell lines, derivatives of naphthyridines similar to this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Table 2: Comparison of Biological Activities

| Compound Name | Antiviral Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Metal ion chelation |

| Nalidixic Acid | Yes | Limited | First naphthyridine antibiotic |

| Vosaroxin | No | Yes | Potent against acute myeloid leukemia |

Q & A

Q. What are the primary synthetic routes for 8-amino-1,7-naphthyridine-5-carboxylic acid, and what key reaction conditions are required?

- Methodological Answer: The compound is synthesized via hydrolysis of ester precursors using alkaline conditions. For example, ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate undergoes hydrolysis with 5M NaOH at 95°C for 1 hour, yielding 93% of the carboxylic acid derivative . Alternative routes include hydrogenolysis of benzyl esters (e.g., Pd/C catalyst in methanol under H₂ at 20°C for 1 hour, yielding 89%) or oxidation of carbaldehydes with KMnO₃ in basic aqueous tert-butanol .

Q. How can researchers purify this compound following synthesis?

- Methodological Answer: Post-synthesis purification involves recrystallization from polar solvents (e.g., water-methanol mixtures) or column chromatography using silica gel with gradients of ethyl acetate and hexane. Acidic byproducts are removed via neutralization with dilute HCl, followed by filtration .

Q. What are the common spectroscopic techniques for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 8.5–9.0 ppm).

- Mass Spectrometry (MS): ESI-MS in positive ion mode identifies the molecular ion peak (e.g., m/z 174.16 for C₉H₆N₂O₂) .

- IR Spectroscopy: Stretching bands at ~1700 cm⁻¹ (C=O) and ~3400 cm⁻¹ (NH₂) validate functional groups .

Advanced Research Questions

Q. What strategies address low yields in the hydrolysis of ester precursors to this compound?

- Methodological Answer: Yield discrepancies (e.g., 30% vs. 93%) arise from NaOH concentration and temperature variations. Optimize by:

- Increasing NaOH molarity (2M to 5M) to accelerate ester cleavage.

- Maintaining reflux conditions (95°C) to prevent intermediate precipitation .

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility in biphasic systems .

Q. How does tautomerism affect the stability and reactivity of this compound derivatives?

- Methodological Answer: Tautomerism between 8-hydroxy and 8-oxo forms (e.g., 2-amino-8-hydroxy-5-methyl-7-oxo-1,8-naphthyridine) can destabilize intermediates. Stabilize via reduction with TiCl₃/HCl, which locks the structure into the 8-oxo tautomer (75% yield) . Monitor tautomeric shifts using variable-temperature NMR .

Q. How do substituents on the naphthyridine ring influence the compound’s biological activity?

- Methodological Answer: Substituents like alkyl, phenyl, or heteroaromatic groups modulate antimicrobial efficacy. For example:

- Electron-withdrawing groups (e.g., Cl) enhance antifungal activity by increasing membrane permeability.

- Hydrophobic substituents (e.g., p-tolyl) improve binding to bacterial efflux pumps .

- Structure-activity relationship (SAR) studies require iterative synthesis and MIC assays against Candida albicans or Staphylococcus aureus .

Q. What are the challenges in achieving regioselectivity during the functionalization of this compound?

- Methodological Answer: Regioselective substitution at C3 or C6 positions is hindered by competing resonance effects. Strategies include:

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding to target proteins like CK2 kinase. Key parameters:

- Hydrophobic interactions: Optimize alkyl chain length for ATP-binding pocket occupancy.

- Hydrogen bonding: Ensure alignment with Lys68 and hinge regions (e.g., CX-4945’s Kᵢ = 0.38 nM) .

- ADMET predictions (SwissADME) refine logP and solubility for oral bioavailability (20–51% in vivo) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for decarboxylation reactions?

- Methodological Answer: Conflicting yields (e.g., 79% vs. 30%) arise from acid strength and reaction duration. For example:

- High-yield conditions: 2M HCl under reflux for 12 hours .

- Low-yield pitfalls: Incomplete decarboxylation due to premature neutralization or insufficient temperature. Validate via TLC monitoring (Rf shift) or in situ FTIR for CO₂ evolution .

Method Optimization

Q. What methodologies are employed to analyze structural integrity in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.